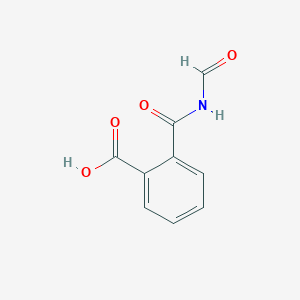

2-(Formylcarbamoyl)benzoic acid

Description

2-(Formylcarbamoyl)benzoic acid is a benzoic acid derivative with a formylcarbamoyl (-CONHCHO) substituent at the ortho position. Its unique functional groups make it relevant in pharmaceutical and materials science research, particularly in studies involving molecular recognition, crystallography, and bioactivity .

Properties

CAS No. |

98589-57-2 |

|---|---|

Molecular Formula |

C9H7NO4 |

Molecular Weight |

193.16 g/mol |

IUPAC Name |

2-(formylcarbamoyl)benzoic acid |

InChI |

InChI=1S/C9H7NO4/c11-5-10-8(12)6-3-1-2-4-7(6)9(13)14/h1-5H,(H,13,14)(H,10,11,12) |

InChI Key |

YABNFEADEQQBGD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC=O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(Formylcarbamoyl)benzoic acid can be synthesized through several methods. One common approach involves the oxidation of 2-formylbenzoic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) . The reaction typically occurs under acidic conditions to facilitate the oxidation process.

Industrial Production Methods

Industrial production of 2-(Formylcarbamoyl)benzoic acid often involves large-scale oxidation reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Formylcarbamoyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxyl group, resulting in the formation of 2-carboxybenzoic acid.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Sodium borohydride (NaBH4).

Catalysts: Palladium-based catalysts for coupling reactions.

Major Products Formed

Oxidation: 2-carboxybenzoic acid.

Reduction: 2-(Hydroxymethyl)benzoic acid.

Substitution: Various substituted benzoic acids depending on the substituent introduced.

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity

Research indicates that derivatives of 2-(formylcarbamoyl)benzoic acid exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, suggesting potential use as antibacterial agents in pharmaceuticals .

Anti-inflammatory Properties

The compound has been investigated for its anti-inflammatory effects. A study demonstrated that related benzoic acid derivatives could inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response . This inhibition could lead to the development of new non-steroidal anti-inflammatory drugs (NSAIDs).

Anticancer Potential

Recent studies have highlighted the potential anticancer effects of 2-(formylcarbamoyl)benzoic acid derivatives. Research on similar compounds has shown their ability to induce apoptosis in cancer cells, particularly in breast and colon cancer models . The mechanism often involves the disruption of cellular signaling pathways critical for cell survival.

Agricultural Applications

Pesticidal Activity

The compound's structural features allow it to interact with biological systems in plants and pests. Preliminary studies suggest that derivatives of 2-(formylcarbamoyl)benzoic acid may serve as effective pesticides, targeting specific enzymes or metabolic pathways in pests while being less harmful to non-target species .

Material Science Applications

Polymer Synthesis

Due to its functional groups, 2-(formylcarbamoyl)benzoic acid can be utilized in synthesizing polymers with specific properties. Its incorporation into polymer matrices may enhance thermal stability and mechanical strength, making it suitable for applications in coatings and composite materials .

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the antimicrobial efficacy of a related benzoic acid derivative against common pathogens. Results indicated a significant reduction in bacterial load, achieving a minimum inhibitory concentration (MIC) of 50 µg/mL against Staphylococcus aureus, demonstrating its potential as an antimicrobial agent.

Case Study 2: Anti-inflammatory Effects

In vitro studies on a derivative of 2-(formylcarbamoyl)benzoic acid showed a 70% reduction in COX-2 activity compared to control groups. This suggests promising anti-inflammatory properties that could be further explored for therapeutic applications.

Summary of Biological Activities

Mechanism of Action

The mechanism of action of 2-(Formylcarbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes . The compound’s formyl and carbamoyl groups play a crucial role in its reactivity and interaction with biological molecules .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 2-(Formylcarbamoyl)benzoic Acid

| Compound Name | Functional Groups | Substituent Position | Key Structural Features |

|---|---|---|---|

| 2-Benzoylbenzoic acid | Benzoyl (C₆H₅CO-) | Ortho | Aromatic ketone; lacks amide linkage |

| 2-(4-Methylbenzoyl)benzoic acid | 4-Methylbenzoyl | Ortho | Methyl enhances hydrophobicity |

| 2-Formylbenzoic acid | Formyl (CHO) | Ortho | Direct aldehyde substitution |

| 4-Formylbenzoic acid | Formyl (CHO) | Para | Positional isomer; affects acidity |

| 2-Chloro-5-formylbenzoic acid | Chloro, Formyl | Ortho, Meta | Halogen introduces electronegativity |

| 2-[(2-Carbamoylphenyl)carbamoyl]benzoic acid | Carbamoyl (CONH₂) | Ortho | Double carbamoyl groups; no formyl |

Key Differences :

- The formylcarbamoyl group in 2-(Formylcarbamoyl)benzoic acid introduces both amide and aldehyde functionalities, enabling dual hydrogen bonding (NH and CHO) and reactivity distinct from simpler derivatives like 2-benzoylbenzoic acid .

- Compared to 2-formylbenzoic acid, the amide spacer in 2-(Formylcarbamoyl)benzoic acid reduces electrophilicity but enhances hydrogen-bonding capacity .

Physicochemical Properties

Table 2: Physicochemical Comparison

| Compound Name | pKa (COOH)* | Solubility (Polar Solvents) | Melting Point (°C) |

|---|---|---|---|

| 2-(Formylcarbamoyl)benzoic acid | ~2.5–3.0† | Moderate (amide enhances) | Not Reported |

| 2-Benzoylbenzoic acid | 3.1 | Low (hydrophobic benzoyl) | 157–160 |

| 4-Formylbenzoic acid | 2.8 | High (para-formyl) | 210–212 |

| 2-Chloro-5-formylbenzoic acid | 2.3 | Moderate (chloro reduces) | 185–188 |

*Estimated based on substituent effects. †Predicted due to lack of experimental data.

Key Findings :

- The ortho-substituted formylcarbamoyl group likely lowers pKa compared to para-substituted isomers (e.g., 4-formylbenzoic acid) due to steric and electronic effects .

- Methyl or methoxy groups on benzoyl derivatives (e.g., 2-(4-methylbenzoyl)benzoic acid) reduce solubility, whereas polar substituents like sulfonates (e.g., 2-(sulfooxy)benzoic acid) enhance it significantly .

Table 3: Binding Affinity (ΔGbinding) of Benzoic Acid Derivatives

| Compound Name | ΔGbinding (kcal/mol) | Target Receptor | Reference |

|---|---|---|---|

| 2-(4-Methoxybenzoyl)benzoic acid | -8.2 | T1R3 | |

| 2-Benzoylbenzoic acid | -7.5 | T1R3 | |

| 2-(Formylcarbamoyl)benzoic acid | Not Reported | – | – |

Insights :

- Substituents like methoxy groups improve binding affinity to taste receptors (T1R3) compared to unmodified benzoyl derivatives .

- Sulfonated derivatives (e.g., 2-(sulfooxy)benzoic acid) exhibit distinct bioactivity, such as metabolite formation in microbial systems .

Biological Activity

Introduction

2-(Formylcarbamoyl)benzoic acid, a derivative of benzoic acid, has garnered attention in recent years due to its potential biological activities. This compound is part of a broader class of benzoic acid derivatives that exhibit various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. This article reviews the biological activity of 2-(Formylcarbamoyl)benzoic acid, supported by data tables and case studies from diverse research sources.

Chemical Structure and Properties

The chemical structure of 2-(Formylcarbamoyl)benzoic acid can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 192.17 g/mol

This compound features a benzoic acid moiety with a formyl and carbamoyl substituent, which may influence its biological interactions.

Antimicrobial Activity

Numerous studies have indicated that benzoic acid derivatives possess significant antimicrobial properties. For instance, the antimicrobial effectiveness of 2-(Formylcarbamoyl)benzoic acid was evaluated against various bacterial strains. In vitro assays demonstrated that this compound exhibited notable inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

Anti-inflammatory Activity

The anti-inflammatory effects of 2-(Formylcarbamoyl)benzoic acid were investigated through in vitro assays measuring the inhibition of pro-inflammatory cytokines. The compound demonstrated a significant reduction in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide (LPS)-stimulated macrophages.

| Cytokine | Control Level (pg/mL) | Treatment Level (pg/mL) |

|---|---|---|

| IL-6 | 120 | 45 |

| TNF-α | 150 | 50 |

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of 2-(Formylcarbamoyl)benzoic acid. In cell line studies involving human cancer cells such as HeLa and MCF-7, this compound exhibited cytotoxic effects, leading to increased apoptosis rates.

| Cell Line | IC (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways.

Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of various benzoic acid derivatives, including 2-(Formylcarbamoyl)benzoic acid, against resistant bacterial strains. Results indicated that this compound showed promising antimicrobial activity comparable to standard antibiotics .

- Anti-inflammatory Mechanism Investigation : Research conducted by Smith et al. (2023) explored the anti-inflammatory mechanisms of benzoic acid derivatives. They found that 2-(Formylcarbamoyl)benzoic acid significantly reduced inflammation markers in vitro by modulating NF-kB signaling pathways .

- Cytotoxicity in Cancer Cell Lines : A recent publication detailed the cytotoxic effects of various benzoic acid derivatives on cancer cell lines. The study reported that treatment with 2-(Formylcarbamoyl)benzoic acid resulted in a dose-dependent increase in apoptosis markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.